1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
The primary targets of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde are currently unknown . Similar compounds such as 1-methyl-1h-pyrazole-5-carboxaldehyde have been found to interact with the aryl hydrocarbon receptor .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For instance, the compound may be sensitive to air .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with an appropriate carbonyl compound. For instance, the reaction of ethyl hydrazine with 4-methyl-3-oxobutanal under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1-Ethyl-4-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives such as:
1-Methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-pyrazole-5-carbaldehyde: Contains a phenyl group, leading to different chemical properties and applications.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Different substitution pattern on the pyrazole ring.
Properties
CAS No. |
1855890-55-9 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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